Ethyl 1-[(2,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[(2,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a 2,4,5-trimethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(2,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with 2,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(2,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a suitable catalyst or base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted piperidine or aromatic derivatives.
Scientific Research Applications
Ethyl 1-[(2,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and other medical conditions.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Ethyl 1-[(2,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. For example, it may inhibit the production of inflammatory mediators like nitric oxide and tumor necrosis factor-α by interfering with the NF-kB signaling pathway . Additionally, it may protect neuronal cells by reducing endoplasmic reticulum stress and apoptosis .
Comparison with Similar Compounds
Ethyl 1-[(2,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(2,4,5-trimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate: This compound shares the 2,4,5-trimethoxyphenyl group but has a different core structure, leading to distinct chemical and biological properties.
2,4-Disubstituted thiazoles: These compounds also exhibit a range of biological activities, including antibacterial and antifungal properties, but differ in their core structure and specific substituents.
Properties
IUPAC Name |
ethyl 1-[(2,4,5-trimethoxyphenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-5-24-18(20)13-6-8-19(9-7-13)12-14-10-16(22-3)17(23-4)11-15(14)21-2/h10-11,13H,5-9,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQRLMPOCNLGQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=C(C=C2OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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